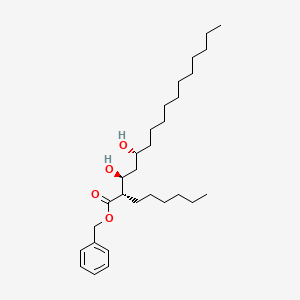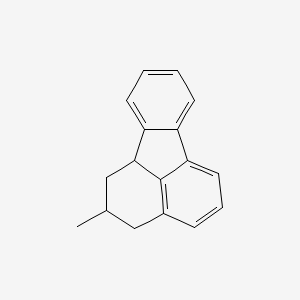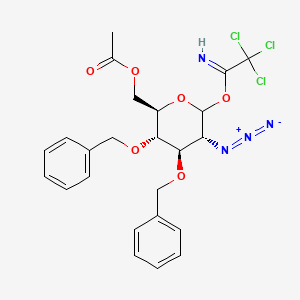![molecular formula C14H20ClN3 B11825108 4-methyl-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-triene;hydrochloride](/img/structure/B11825108.png)
4-methyl-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-triene;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-metil-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-trieno; clorhidrato es un compuesto orgánico complejo conocido por su estructura única y aplicaciones significativas en diversos campos científicos. Este compuesto también se conoce como lumateperona clorhidrato, que se utiliza en el tratamiento de ciertos trastornos psiquiátricos .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4-metil-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-trieno; clorhidrato implica múltiples pasos, incluyendo reacciones de ciclización y metilación. El proceso típicamente comienza con la preparación de compuestos intermedios, seguido de la ciclización para formar la estructura tetracíclica. El paso final implica la adición de clorhidrato para formar la sal de clorhidrato .
Métodos de producción industrial
La producción industrial de este compuesto implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para asegurar un alto rendimiento y pureza. El proceso se monitorea cuidadosamente para mantener la integridad del compuesto y minimizar las impurezas .
Análisis De Reacciones Químicas
Tipos de reacciones
4-metil-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-trieno; clorhidrato se somete a diversas reacciones químicas, incluyendo:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, lo que lleva a la formación de productos oxidados.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno, lo que resulta en productos reducidos.
Sustitución: Esta reacción implica la sustitución de un grupo funcional por otro, lo que lleva a la formación de productos sustituidos.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Las reacciones se llevan a cabo típicamente bajo condiciones controladas para asegurar el resultado deseado .
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, las reacciones de oxidación pueden producir cetonas o aldehídos, mientras que las reacciones de reducción pueden producir alcoholes .
Aplicaciones Científicas De Investigación
4-metil-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-trieno; clorhidrato tiene una amplia gama de aplicaciones en investigación científica, incluyendo:
Química: Se utiliza como reactivo en diversas reacciones de síntesis orgánica.
Biología: Se estudia por sus efectos en los sistemas biológicos y su potencial como agente terapéutico.
Medicina: Se utiliza en el tratamiento de trastornos psiquiátricos, particularmente la esquizofrenia y el trastorno bipolar.
Industria: Se emplea en la producción de productos farmacéuticos y otros productos químicos.
Mecanismo De Acción
El mecanismo de acción de 4-metil-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-trieno; clorhidrato implica su interacción con varios objetivos moleculares en el cerebro. Actúa como un agonista parcial en los receptores de dopamina y tiene afinidad por los receptores de serotonina, lo que ayuda a modular la actividad de los neurotransmisores. Esta modulación es crucial para sus efectos terapéuticos en el tratamiento de trastornos psiquiátricos .
Comparación Con Compuestos Similares
Compuestos similares
Lumateperona: Un compuesto estrechamente relacionado con aplicaciones terapéuticas similares.
Clozapina: Otro antipsicótico con una estructura química diferente pero efectos terapéuticos similares.
Risperidona: Un antipsicótico ampliamente utilizado con un mecanismo de acción diferente
Singularidad
4-metil-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-trieno; clorhidrato es único debido a su estructura tetracíclica específica y su acción dual en los receptores de dopamina y serotonina. Esta acción dual proporciona un efecto terapéutico equilibrado con potencialmente menos efectos secundarios en comparación con otros antipsicóticos .
Propiedades
Fórmula molecular |
C14H20ClN3 |
|---|---|
Peso molecular |
265.78 g/mol |
Nombre IUPAC |
4-methyl-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-triene;hydrochloride |
InChI |
InChI=1S/C14H19N3.ClH/c1-16-7-8-17-12-5-6-15-9-11(12)10-3-2-4-13(16)14(10)17;/h2-4,11-12,15H,5-9H2,1H3;1H |
Clave InChI |
KJTKCLUCHPIONS-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN2C3CCNCC3C4=C2C1=CC=C4.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![{5-Methyl-3-azabicyclo[3.1.0]hexan-1-yl}methanol](/img/structure/B11825047.png)




![2-[4-(Dimethylamino)-1-(2-methylphenyl)butyl]-phenol](/img/structure/B11825075.png)





